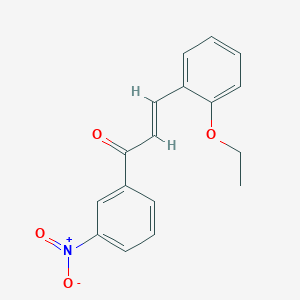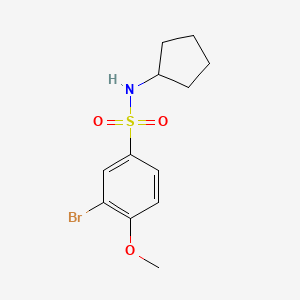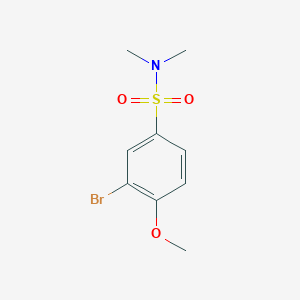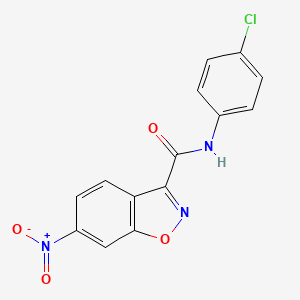
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium
概要
説明
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium is an iridium-based organic compound that has garnered significant attention due to its unique chemical structure and diverse applications. This compound is known for its potential use in various fields, including optoelectronics, photovoltaics, and light-emitting diodes (LEDs).
作用機序
Target of Action
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, also known as Ir(ppz)3, primarily targets the lowest-unoccupied molecular orbital (LUMO) . The LUMO is a key component in molecular electronic structures and plays a significant role in determining a molecule’s reactivity and interaction with other molecules.
Mode of Action
Ir(ppz)3 interacts with its target, the LUMO, by featuring a small LUMO of around 1.6 eV . This interaction allows it to function as an electron-blocking layer (EBL) . As an EBL, it prevents the movement of electrons, thereby influencing the behavior of electronic devices.
Pharmacokinetics
Its use in electronic devices suggests that it has properties that allow it to remain stable and functional in these environments .
Result of Action
The primary result of Ir(ppz)3’s action is its ability to function as an EBL in organic light-emitting diodes and other organic electronic devices . By blocking electron movement, it can influence the performance of these devices, potentially enhancing their efficiency and lifespan.
準備方法
The synthesis of Tris(2-(1H-pyrazol-1-yl)phenyl)iridium typically involves the coordination of iridium with 2-(1H-pyrazol-1-yl)phenyl ligands. One common method includes the reaction of iridium trichloride with 2-(1H-pyrazol-1-yl)phenyl ligands under specific conditions to form the desired complex. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified through techniques like column chromatography .
化学反応の分析
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the pyrazolyl ligands are replaced by other ligands under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium has a wide range of scientific research applications:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its phosphorescent properties.
Photovoltaics: The compound is utilized in solar cells to enhance their efficiency.
Biological Research: It serves as a probe in biological imaging due to its luminescent properties.
Industrial Applications: The compound is employed in the manufacturing of various electronic devices.
類似化合物との比較
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium is unique due to its specific ligand structure, which imparts distinct photophysical properties. Similar compounds include:
Tris(1-phenyl-1H-pyrazol-5-yl)benzenes: These compounds also exhibit luminescent properties but differ in their ligand structure.
Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III): This compound is used as a p-type dopant in organic semiconductors and has applications in dye-sensitized solar cells.
The uniqueness of this compound lies in its specific ligand arrangement, which enhances its phosphorescent properties and makes it suitable for a wide range of applications.
特性
IUPAC Name |
iridium(3+);1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H7N2.Ir/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRAHGRSMFAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21IrN6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466399 | |
| Record name | Tris(2-(1H-pyrazol-1-yl)phenyl)iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359014-72-5 | |
| Record name | Tris(2-(1H-pyrazol-1-yl)phenyl)iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)





![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)


![4-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoic acid](/img/structure/B3131880.png)
